ethyl 5-methyl-7-oxo-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaene-4-carboxylate
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Overview
Description
Ethyl 3-methyl-4-oxo-4,10-dihydrothieno[3’,2’:5,6]pyrimido[2,1-a]isoindole-2-carboxylate is a complex heterocyclic compound It is characterized by its unique structure, which includes a fused thieno-pyrimido-isoindole system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-4-oxo-4,10-dihydrothieno[3’,2’:5,6]pyrimido[2,1-a]isoindole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-4-oxo-4,10-dihydrothieno[3’,2’:5,6]pyrimido[2,1-a]isoindole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the fused ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 3-methyl-4-oxo-4,10-dihydrothieno[3’,2’:5,6]pyrimido[2,1-a]isoindole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-4-oxo-4,10-dihydrothieno[3’,2’:5,6]pyrimido[2,1-a]isoindole-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-methyl-4-oxo-4,10-dihydrothieno[3’,2’:5,6]pyrimido[2,1-a]isoindole-2-carboxylate
- Methyl 3-methyl-4-oxo-4,10-dihydrothieno[3’,2’:5,6]pyrimido[2,1-a]isoindole-2-carboxylate
- Propyl 3-methyl-4-oxo-4,10-dihydrothieno[3’,2’:5,6]pyrimido[2,1-a]isoindole-2-carboxylate
Uniqueness
Ethyl 3-methyl-4-oxo-4,10-dihydrothieno[3’,2’:5,6]pyrimido[2,1-a]isoindole-2-carboxylate is unique due to its specific ethyl ester group, which can influence its solubility, reactivity, and biological activity. The presence of the ethyl group can also affect the compound’s ability to interact with molecular targets, making it distinct from its methyl or propyl analogs.
Properties
IUPAC Name |
ethyl 5-methyl-7-oxo-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaene-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-3-22-17(21)13-9(2)12-15(20)18-14-11-7-5-4-6-10(11)8-19(14)16(12)23-13/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFSJWRCFFVCHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N3CC4=CC=CC=C4C3=NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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